1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Overview
Description
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a complex structure combining an azepane ring, a methoxyphenyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with the azepane derivative.
Introduction of the Triazole Moiety: The triazole ring is usually introduced via a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents would be selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties. It may inhibit specific enzymes or pathways critical for the survival of pathogens or cancer cells.
Mechanism of Action
The mechanism of action of 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety is known to bind to the active sites of enzymes, inhibiting their function. This inhibition can disrupt critical biological pathways, leading to the death of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Methoxyphenyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.
1-(3-(4-Methoxyphenyl)morpholin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the presence of the azepane ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to compounds with piperidine or morpholine rings. This uniqueness can translate to differences in bioavailability, metabolic stability, and overall efficacy in therapeutic applications.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-16-7-5-14(6-8-16)15-4-2-3-9-20(10-15)17(22)11-21-13-18-12-19-21/h5-8,12-13,15H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALQBMCKCIFYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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